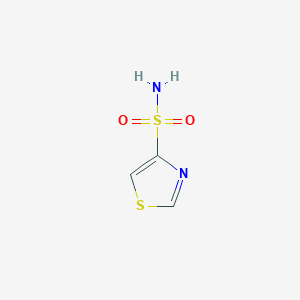

4-チアゾールスルホンアミド

説明

4-Thiazolesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is a type of sulfonamide that has a thiazole ring attached to it. It is known for its diverse biological activities, which make it an attractive target for drug discovery.

科学的研究の応用

4-チアゾールスルホンアミド: 科学研究における応用

アルドース還元酵素 (ALR2) の阻害: 4-チアゾールスルホンアミド誘導体は、糖尿病関連白内障の発症に関与する酵素である ALR2 を阻害する可能性が研究されています。 新規のチアゾール-スルホンアミドハイブリッドは、糖尿病患者における白内障のリスクを軽減するための強力な阻害剤として開発されています .

炭酸脱水酵素の阻害: この化合物は、さまざまな生理学的および病理学的プロセスに関与するヒト炭酸脱水酵素 II (h CA II) および IX (h CA IX) に対して強力な阻害活性を示しています。 4-チアゾールスルホンアミドの特定の誘導体は、ナノモルレベルの低阻害活性を示しており、潜在的な治療応用を示しています .

創薬および開発: 4-チアゾールスルホンアミドの構造的特徴は、創薬のための貴重な足場となります。 その誘導体は、分子ドッキング研究を通じて合成および分析されており、標的酵素との相互作用を予測し、新薬の開発を支援しています .

計算化学研究: チアゾール含有スルホンアミドアナログの幾何学的および電子パラメータを最適化するために、密度汎関数理論 (DFT) 研究が実施されています。 これらの計算分析は、分子特性を理解し、潜在的な医薬品の有効性を高めるために不可欠です .

作用機序

Target of Action

The primary target of 4-Thiazolesulfonamide is Aldose Reductase (ALR2) . ALR2 is an enzyme that plays a vital role in the polyol pathway, responsible for catalyzing the transformation of glucose into sorbitol . Inhibitors of ALR2 have been found to be effective in reducing the progression of diabetes-associated cataracts .

Mode of Action

4-Thiazolesulfonamide acts as a potent inhibitor of ALR2 . It interacts with ALR2, significantly inhibiting its level in the rat lenses homogenate . This interaction results in a reduction in the conversion of glucose to sorbitol, thereby disrupting the polyol pathway .

Biochemical Pathways

The compound primarily affects the polyol pathway . Normally, the activation of the polyol pathway increases the concentration of glucose via ALR2, which is later converted to sorbitol and deposited in lens tissues . This deposition alters the osmotic balance and induces the formation of cataracts due to increased sodium concentration and reduced potassium and glutathione levels . By inhibiting ALR2, 4-Thiazolesulfonamide stops the activation of the polyol pathway, significantly reducing the burden of diabetic cataracts .

Pharmacokinetics

The compound’s effectiveness in inhibiting alr2 and reducing the progression of diabetic cataracts suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target and exert its effects .

Result of Action

The action of 4-Thiazolesulfonamide results in a significant reduction in the expression of ALR2 in rat lenses . This leads to an improvement in the insulin level and body weight of the experimental animal, along with a reduction in glucose output . These molecular and cellular effects contribute to the compound’s ability to reduce the progression of diabetes-associated cataracts .

特性

IUPAC Name |

1,3-thiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWMGEAHQMJNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567885 | |

| Record name | 1,3-Thiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89501-97-3 | |

| Record name | 1,3-Thiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)

![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)

![3,5-Diphenylbenzo[c]isoxazole](/img/structure/B1627993.png)

![2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B1627997.png)

![Benzo[c]phenanthrene-5,6-dione](/img/structure/B1628003.png)

![Diphenanthro[9,10-b:9',10'-d]thiophene](/img/structure/B1628006.png)